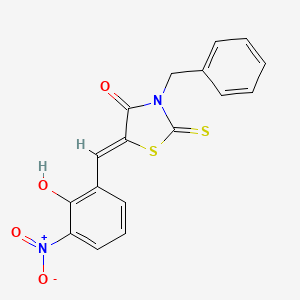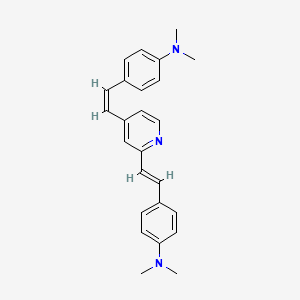![molecular formula C16H30N2O2 B5467408 3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5467408.png)
3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Ro 25-6981 and is a selective antagonist for the NMDA receptor subtype GluN2B. The NMDA receptor is a type of glutamate receptor that plays a crucial role in neuronal signaling and synaptic plasticity. Ro 25-6981 has been shown to be a potent and specific inhibitor of the GluN2B subunit, making it a valuable tool for studying the function of this receptor subtype.
作用机制
Ro 25-6981 acts as a competitive antagonist for the GluN2B subunit of the NMDA receptor. This means that it binds to the receptor at the same site as the endogenous ligand, glutamate, and prevents its activation. The GluN2B subunit plays a crucial role in synaptic plasticity and neuronal signaling, and its inhibition by Ro 25-6981 can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
Ro 25-6981 has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that Ro 25-6981 can inhibit long-term potentiation (LTP), a form of synaptic plasticity that is thought to be important for learning and memory. In vivo studies have shown that Ro 25-6981 can reduce seizure activity in animal models of epilepsy and can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Ro 25-6981 is a valuable tool for studying the function of the GluN2B subunit of the NMDA receptor. Its potency and selectivity make it a valuable tool for studying the role of this receptor subtype in neurological disorders. However, Ro 25-6981 has some limitations for lab experiments. Its hydrophobic nature can make it difficult to dissolve in some solvents, and its high affinity for the GluN2B subunit can make it difficult to achieve complete inhibition of the receptor.
未来方向
There are several future directions for research on Ro 25-6981. One area of interest is the role of the GluN2B subunit in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective inhibitors of the GluN2B subunit. Finally, there is interest in the development of novel therapeutic agents based on the structure of Ro 25-6981 that can target the GluN2B subunit and improve cognitive function in neurological disorders.
合成方法
Ro 25-6981 is synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 6-methoxyhexanoic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1,2-diaminocyclohexane to form the spirocyclic intermediate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Ro 25-6981. The synthesis of Ro 25-6981 is a complex process that requires expertise in organic chemistry.
科学研究应用
Ro 25-6981 has been extensively used in scientific research to study the function of the GluN2B subunit of the NMDA receptor. This receptor subtype has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Ro 25-6981 has been shown to be a potent and selective inhibitor of GluN2B, making it a valuable tool for studying the role of this receptor subtype in these disorders.
属性
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)-6-methoxyhexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-20-14-4-2-3-5-15(19)18-12-8-16(9-13-18)6-10-17-11-7-16/h17H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZZHEAGUUBDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCC(=O)N1CCC2(CCNCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5467338.png)
![1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467351.png)
![2-bromo-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5467359.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5467368.png)
![N-(2-fluorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5467370.png)

![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B5467380.png)
![3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5467390.png)
![2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine](/img/structure/B5467400.png)

![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5467418.png)
![5-isopropyl-7-[3-(4-morpholinyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5467423.png)
![5-(3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1H-benzimidazole](/img/structure/B5467436.png)